molecular formula C20H16FN3O5 B2516878 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 727663-87-8

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2516878
CAS No.: 727663-87-8
M. Wt: 397.362
InChI Key: NIWVQHPFESZLQO-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a potent and selective small-molecule inhibitor of Casein Kinase 1 delta (CK1δ). This enzyme is a serine/threonine kinase with critical roles in regulating circadian rhythms, Wnt/β-catenin signaling, and neurodegenerative disease pathways . The compound's mechanism of action involves competitive binding at the ATP-binding site of CK1δ, effectively suppressing its kinase activity. Research utilizing this inhibitor has been instrumental in elucidating the function of CK1δ in the mammalian circadian clock , where it phosphorylates key period (PER) proteins, targeting them for degradation and thus controlling the pace of the circadian cycle. Beyond chronobiology, this inhibitor provides a valuable tool for investigating CK1δ's involvement in pathologies such as cancer, where CK1δ can act as a context-dependent oncogene , and in neurodegenerative conditions like Alzheimer's disease. Its high selectivity over the closely related CK1ε isoform makes it a particularly precise pharmacological tool for dissecting isoform-specific functions in complex biological systems.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c21-16-3-1-2-4-17(16)22-7-9-23(10-8-22)19(25)15-12-13-11-14(24(27)28)5-6-18(13)29-20(15)26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWVQHPFESZLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Coumarin-Piperazine Family

Substituent Variations on the Coumarin Core
  • 6-Nitro vs. 6-Methoxy Coumarins: The nitro group at position 6 in the target compound contrasts with methoxy-substituted analogs (e.g., 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde).
Linker Modifications
  • Carbonyl vs. Acetyl/Propoxy Linkers :
    The carbonyl linker in the target compound differs from acetyl (e.g., ) or propoxy linkers (e.g., 4f in ). Carbonyl groups may improve conformational rigidity, whereas acetyl/propoxy linkers offer flexibility, influencing receptor binding kinetics .
Piperazine Substituents
  • 2-Fluorophenyl vs. Other Aromatic Groups : The 2-fluorophenyl group on the piperazine ring is a key pharmacophore in CNS-targeting compounds (e.g., antipsychotics). Analogous compounds with 2,3-dimethylphenyl () or benzaldehyde-derived substituents () exhibit varied receptor affinities, suggesting fluorophenyl groups enhance blood-brain barrier penetration .

Biological Activity

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including neuroprotective and anti-cancer properties. The following sections will detail the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16FN3O4
  • Molecular Weight : 345.33 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Piperazine Ring Contributes to psychoactive and pharmacological properties.
Fluorophenyl Group Enhances lipophilicity and biological activity.
Nitro Group Often associated with increased reactivity and potential biological targets.

Pharmacological Profiles

Research indicates that this compound exhibits various biological activities:

  • Monoamine Oxidase (MAO) Inhibition :
    • The compound has been evaluated for its inhibitory effects on MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters.
    • IC50 Values : The compound showed promising inhibitory activity with IC50 values comparable to known MAO inhibitors, suggesting potential use in treating neurodegenerative diseases.
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
    • A SAR (Structure-Activity Relationship) analysis revealed that modifications to the piperazine ring could enhance antibacterial efficacy.
  • Anticancer Potential :
    • In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may act as a lead candidate for cancer therapy.
    • The mechanism of action appears to involve apoptosis induction in cancer cells.

Study 1: MAO Inhibition

A study conducted by researchers synthesized several piperazine derivatives, including the target compound, and evaluated their MAO inhibitory activities. The most potent derivative showed an IC50 value of 0.013 µM against MAO-B, indicating strong selectivity over MAO-A .

Study 2: Antimicrobial Efficacy

In a separate investigation, the antimicrobial activity of several coumarin derivatives was assessed, with some showing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The tested compounds were derived from similar structural frameworks as the target compound .

Cytotoxicity Assessment

Cytotoxicity studies were performed using L929 fibroblast cells to evaluate the safety profile of the compound. The results indicated that while some derivatives caused cell death at higher concentrations, others (including the target compound) exhibited lower toxicity, making them more suitable for therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
MAO-B InhibitionIC50 = 0.013 µM
AntimicrobialSignificant inhibition against S. aureus
CytotoxicityLow toxicity at therapeutic doses

Table 2: Structure-Activity Relationship (SAR)

CompoundSubstituentActivity (IC50)
T3-Cl1.57 µM
T6-Br0.013 µM
T12-OCH30.10 µM

Q & A

Q. What strategies mitigate synthetic challenges, such as low yields during piperazine coupling or nitro group reduction?

  • Methodological Answer :
  • Coupling Optimization : Switch from EDCI/HOBt to T3P®/DIPEA for higher efficiency. Monitor pH to avoid premature deprotonation of the piperazine .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) risks over-reduction; use SnCl₂/HCl for selective conversion to -NH₂ .

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